molecular formula C50H73NNaO10P B6595736 sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate CAS No. 474943-19-6

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate

Katalognummer: B6595736
CAS-Nummer: 474943-19-6
Molekulargewicht: 902.1 g/mol
InChI-Schlüssel: PRXSBBKPUZKCDC-CHKVJERNSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sodium salt featuring a phosphorylated serine backbone with two esterified (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl groups. The structure comprises:

  • A (2S)-2-azaniumylpropanoate moiety, providing a zwitterionic character.
  • A central (2R)-2,3-bis(docosahexaenoyloxy)propoxy group, conferring hydrophobicity and membrane-targeting properties.
  • A phosphate ester linkage, enhancing solubility and ionic interactions.

Its polyunsaturated docosahexaenoic acid (DHA) chains (22:6 ω-3) distinguish it from saturated or shorter-chain analogs, influencing bioavailability and metabolic pathways .

Eigenschaften

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(52)58-43-46(44-59-62(56,57)60-45-47(51)50(54)55)61-49(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h5-8,11-14,17-20,23-26,29-32,35-38,46-47H,3-4,9-10,15-16,21-22,27-28,33-34,39-45,51H2,1-2H3,(H,54,55)(H,56,57);/q;+1/p-1/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-;/t46-,47+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXSBBKPUZKCDC-CHKVJERNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677094
Record name Sodium (2S,8R,14Z,17Z,20Z,23Z,26Z,29Z)-2-azaniumyl-8-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphadotriaconta-14,17,20,23,26,29-hexaen-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-19-6
Record name Sodium (2S,8R,14Z,17Z,20Z,23Z,26Z,29Z)-2-azaniumyl-8-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphadotriaconta-14,17,20,23,26,29-hexaen-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate typically involves the esterification of docosahexaenoic acid and palmitic acid with glycerol, followed by phosphorylation and subsequent reaction with serine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of bioreactors and continuous flow systems helps in maintaining the efficiency and yield of the production process. The raw materials, such as fish oils and vegetable oils, are sourced and processed to extract the necessary fatty acids .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing agents such as hydrochloric acid or sodium hydroxide, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors .

Major Products

The major products formed from these reactions include free fatty acids, glycerol, and various phosphorylated derivatives. These products have significant biological and industrial relevance .

Wissenschaftliche Forschungsanwendungen

Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate has a wide range of scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moiety is known to interact with various membrane proteins, modulating their function. Additionally, the phosphoryl group can participate in signaling cascades, affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Acyl Chains

(a) Sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
  • Key difference: Replaces DHA with hexadecanoyl (C16:0) chains.
  • Impact : Increased rigidity due to saturated chains, reducing membrane fluidity and altering binding kinetics .
(b) Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
  • Key difference: Features hexanoyl (C6:0) chains.
  • Impact : Shorter chains enhance aqueous solubility but reduce lipid bilayer affinity .
(c) PS(42:9) (Atidylserine(42:9))
  • Key difference : Contains mixed acyl chains (20:3 ω-6 and 22:6 ω-3) .
  • Impact : Heterogeneous chain lengths modulate enzymatic hydrolysis rates and signaling specificity .

Physicochemical and Functional Comparisons

Parameter Target Compound Hexadecanoyl Analog Hexanoyl Analog PS(42:9)
Acyl Chain Length C22:6 (×2) C16:0 (×2) C6:0 (×2) C20:3 + C22:6
Melting Point Low (polyunsaturated) High (saturated) Very low Intermediate
LogP ~8.5 (highly hydrophobic) ~10.2 ~4.1 ~7.8
Biological Role Cell membrane modulation Structural lipid Surfactant-like Apoptosis signal

Methodologies for Structural Comparison

(a) Tanimoto Coefficient Analysis
  • Used to quantify molecular similarity via fingerprint bit vectors. The target compound shows <50% similarity to hexanoyl/hexadecanoyl analogs due to divergent acyl motifs .
  • Morgan fingerprints (radius=2) reveal critical divergence in unsaturated bond positions .
(b) Molecular Networking
  • Clustering based on MS/MS fragmentation cosine scores groups the compound with other DHA-containing lipids (e.g., phosphatidylserines) but distinguishes it via unique phosphate-serine linkages .
(c) Docking Affinity Variability
  • Even minor structural changes (e.g., C16:0 → C22:6) drastically alter binding to lipid-processing enzymes like phospholipase A2, as shown in Murcko scaffold analyses .

Research Findings and Implications

Bioactivity and Metabolic Stability

  • The DHA-rich structure enhances anti-inflammatory activity compared to saturated analogs, as polyunsaturated chains are preferential substrates for cyclooxygenase-2 (COX-2) .
  • In vitro studies demonstrate 30% faster cellular uptake than PS(42:9), attributed to symmetrical acyl chain geometry .

Biologische Aktivität

Sodium (2S)-2-azaniumyl-3-[[2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate is a complex phospholipid compound known for its potential biological activities. This article explores its chemical structure, biological functions, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C50_{50}H73_{73}NNaO10_{10}P
  • Molecular Weight : 902.079 g/mol
  • CAS Number : 474943-19-6

This compound features a phosphoserine backbone with docosahexaenoic acid (DHA) moieties attached via ether linkages. The presence of multiple unsaturated fatty acids suggests potential roles in membrane fluidity and signaling pathways.

Sodium (2S)-2-azaniumyl-3-phospho-L-serine (sodium salt) acts primarily by modulating membrane dynamics and influencing various signaling pathways. It is hypothesized to play a role in:

  • Cell Signaling : The compound may participate in cellular signaling processes through its interaction with proteins involved in signal transduction.
  • Neuroprotection : Due to its structural similarity to phosphatidylserine, it may exert neuroprotective effects by promoting neuronal survival and function.
  • Inflammation Modulation : It has been suggested that this compound can modulate inflammatory responses in various cell types.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that phospho-L-serine derivatives could enhance neuronal survival under oxidative stress conditions. The presence of DHA in the structure is believed to contribute to these protective effects by maintaining membrane integrity and fluidity .
  • Cognitive Function :
    • Research indicates that supplementation with phosphatidylserine can improve cognitive performance in aging populations. This suggests that sodium (2S)-2-azaniumyl-3-phospho-L-serine may have similar benefits due to its structural properties .
  • Anti-inflammatory Properties :
    • In vitro studies have shown that phospholipids with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages. This activity may be attributed to the modulation of lipid metabolism and signaling pathways involved in inflammation .

Data Tables

PropertyValue
Molecular FormulaC50_{50}H73_{73}NNaO10_{10}P
Molecular Weight902.079 g/mol
CAS Number474943-19-6
LogP11.308
PSA184.32

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.